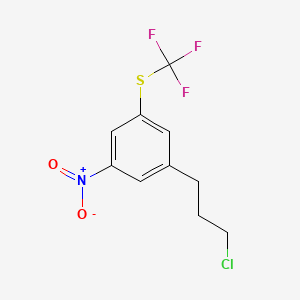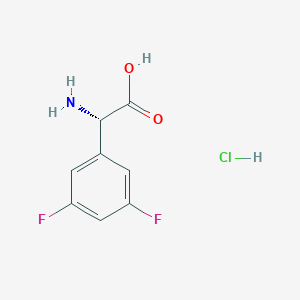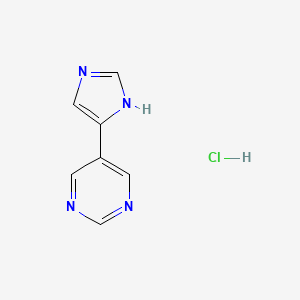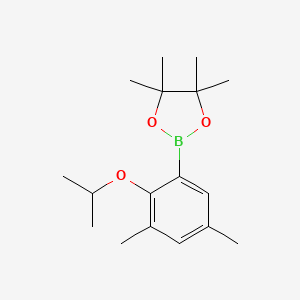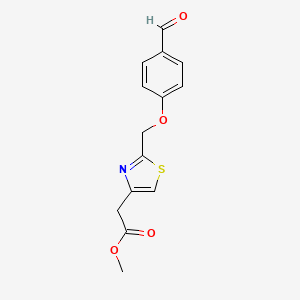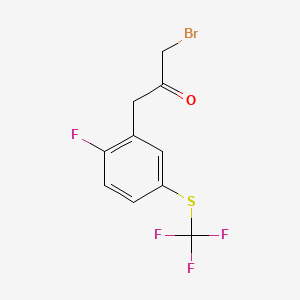
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF4OS and a molecular weight of 331.12 g/mol . This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research and development purposes.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical structure and properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-3-(2-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(3-fluoro-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1-Bromo-3-(2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the fluorine atom, making it less fluorinated compared to the target compound.
These similar compounds highlight the unique combination of bromine, fluorine, and trifluoromethylthio groups in this compound, which contributes to its distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H7BrF4OS |
|---|---|
Molekulargewicht |
331.13 g/mol |
IUPAC-Name |
1-bromo-3-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF4OS/c11-5-7(16)3-6-4-8(1-2-9(6)12)17-10(13,14)15/h1-2,4H,3,5H2 |
InChI-Schlüssel |
JYHVGFPMODCSRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CC(=O)CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


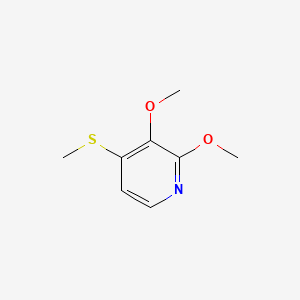
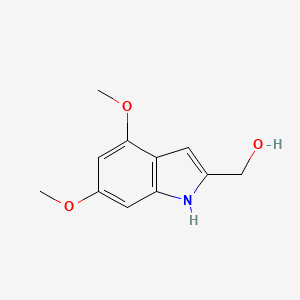

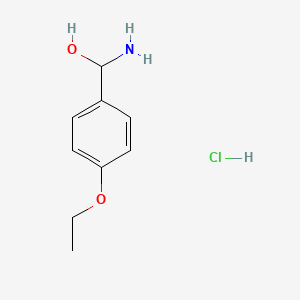
![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
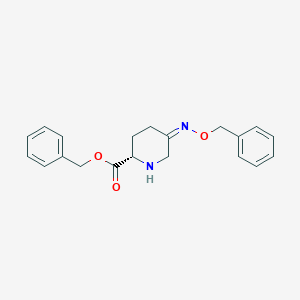
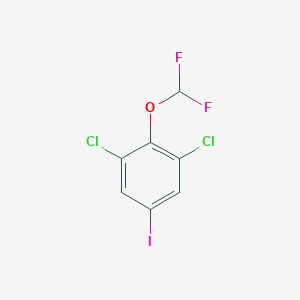
![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)

